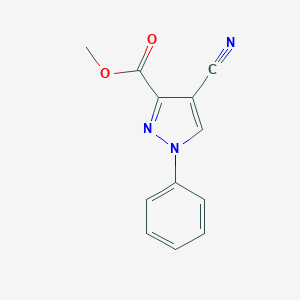
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate, also known as TDZ, is a synthetic plant growth regulator that has been widely used in agricultural practices. TDZ has been shown to have a significant impact on plant growth and development, including the promotion of cell division and differentiation, the induction of somatic embryogenesis, and the enhancement of fruit set and yield. In
Mécanisme D'action
The mechanism of action of 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate is not fully understood, but it is believed to involve the activation of cell division and differentiation pathways. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been shown to interact with cytokinin receptors and to stimulate the expression of genes involved in cell division and differentiation. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate may also act as an antioxidant, which can protect plant cells from oxidative stress and promote growth.
Biochemical and Physiological Effects
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been shown to have a wide range of biochemical and physiological effects on plants. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can induce the formation of callus tissue, which is a mass of undifferentiated cells that can be used in tissue culture. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can also promote the growth and development of shoots and roots, as well as the formation of somatic embryos. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been shown to enhance fruit set and yield in a variety of crops, including grapes, tomatoes, and strawberries.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has several advantages for use in lab experiments. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate is a stable compound that can be easily synthesized and stored. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate is also highly effective at inducing somatic embryogenesis and promoting plant growth and development. However, there are also some limitations to the use of 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate in lab experiments. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can be toxic to plant cells at high concentrations, and it may also have negative effects on plant development and morphology.
Orientations Futures
There are several potential future directions for research on 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate. One area of interest is the development of new 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate analogs that may have improved efficacy and reduced toxicity. Another area of interest is the use of 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate in the production of secondary metabolites in plants, such as pharmaceutical compounds and natural products. Finally, the use of 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate in combination with other plant growth regulators may lead to the development of new and innovative approaches to plant biotechnology.
Méthodes De Synthèse
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can be synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with hydrazine hydrate, followed by the reaction of the resulting thiosemicarbazide with 1,3-diphenyl-2-thiourea. The final step involves the reaction of the resulting imidazolidinylidene with 4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate.
Applications De Recherche Scientifique
5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been extensively studied in the field of plant biotechnology and has been shown to have a wide range of applications. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate has been used in plant tissue culture to induce somatic embryogenesis, which is the process of generating embryos from somatic cells. 5-(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl acetate can also be used to stimulate shoot and root formation in vitro, as well as to enhance the growth and development of plantlets.
Propriétés
Formule moléculaire |
C25H18N4O3S2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
[(5E)-5-(5-oxo-1,3-diphenyl-2-sulfanylideneimidazolidin-4-ylidene)-4-phenyl-1,3,4-thiadiazol-2-yl] acetate |
InChI |
InChI=1S/C25H18N4O3S2/c1-17(30)32-24-26-29(20-15-9-4-10-16-20)23(34-24)21-22(31)28(19-13-7-3-8-14-19)25(33)27(21)18-11-5-2-6-12-18/h2-16H,1H3/b23-21+ |
Clé InChI |
ZGJFCVCIUZNYMA-XTQSDGFTSA-N |
SMILES isomérique |
CC(=O)OC1=NN(/C(=C\2/C(=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)/S1)C5=CC=CC=C5 |
SMILES |
CC(=O)OC1=NN(C(=C2C(=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)S1)C5=CC=CC=C5 |
SMILES canonique |
CC(=O)OC1=NN(C(=C2C(=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)S1)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)
![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)



![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283040.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)